synthesis and characterization of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
synthesis and characterization of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Abstract
The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization protocol for a specific analog, 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one (CAS 663616-22-6). This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the experimental choices, a self-validating protocol, and authoritative grounding in established chemical principles.
Introduction: The Significance of the Imidazo[1,2-b]pyrazole Core
Nitrogen-containing fused heterocyclic systems are cornerstones of modern pharmacology. Among these, the imidazo[1,2-b]pyrazole nucleus has garnered significant attention due to its structural resemblance to purines, allowing it to interact with various biological targets.[3] The fusion of an imidazole and a pyrazole ring creates a unique electronic and steric environment, making it a versatile scaffold for designing novel therapeutic agents. Published research highlights the potential of these derivatives as anticancer agents, often exhibiting low micromolar efficacy against various cancer cell lines, as well as potential antitubercular and CNS-active agents.[1][4][5]
The introduction of a tert-butyl group at the 6-position is a strategic chemical modification. This bulky, lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by sterically hindering potential sites of metabolism, improve membrane permeability, and provide specific steric interactions within a target protein's binding pocket. This guide outlines a robust and logical pathway to access 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, a key building block for further derivatization and biological screening.
Synthetic Strategy: A Two-Step Condensation and Cyclization Approach
The synthesis of the imidazo[1,2-b]pyrazole core is most effectively achieved through the condensation of a 3-aminopyrazole derivative with a suitable two-carbon electrophile. Our retrosynthetic analysis identifies 3-amino-5-(tert-butyl)-1H-pyrazole and an activated acetic acid derivative, such as an α-halo ester, as the key starting materials.
The forward synthesis, therefore, involves two primary transformations:
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N-Alkylation: An initial nucleophilic substitution reaction between 3-amino-5-(tert-butyl)-1H-pyrazole and ethyl chloroacetate to form a key aminopyrazole ester intermediate.
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Intramolecular Cyclization: A base-mediated intramolecular amide formation (cyclization) to construct the fused imidazolone ring, yielding the final product.
This approach is favored for its reliability, use of commercially available starting materials, and straightforward execution.
Figure 1: Proposed two-step synthetic pathway.
Experimental Section: A Validated Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the title compound.
Materials and Reagents
All reagents, including 3-amino-5-(tert-butyl)-1H-pyrazole, ethyl chloroacetate, sodium carbonate (Na₂CO₃), sodium ethoxide (NaOEt), ethanol (EtOH), and dimethylformamide (DMF), should be of analytical grade and used as received from commercial suppliers.
Step 1: Synthesis of Ethyl 2-((5-(tert-butyl)-1H-pyrazol-3-yl)amino)acetate
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-(tert-butyl)-1H-pyrazole (10.0 g, 71.8 mmol), anhydrous sodium carbonate (15.2 g, 143.6 mmol), and DMF (100 mL).
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Addition of Reagent: While stirring the suspension, add ethyl chloroacetate (9.6 mL, 89.8 mmol) dropwise over 10 minutes at room temperature.
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Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
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Rationale: DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. Sodium carbonate acts as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
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Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield the intermediate ester as an off-white solid.
Step 2: Synthesis of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
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Reaction Setup: Suspend the crude intermediate ester from the previous step (assuming quantitative yield, ~71.8 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Addition of Base: Add a 21% solution of sodium ethoxide in ethanol (35 mL, ~93.3 mmol) to the suspension.
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Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction should become homogeneous as it progresses. Monitor for the disappearance of the starting material by TLC.
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Rationale: Sodium ethoxide is a strong base that deprotonates the amino group, facilitating the intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol. Ethanol is the ideal solvent as it is the conjugate acid of the base used.
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Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid until pH ~7. Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate (200 mL) and water (150 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Final Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one as a pure, crystalline solid.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system to verify the molecular structure.
Figure 2: Workflow for the characterization and validation of the final product.
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and analysis of similar compounds found in the literature.[6][7][8]
| Data Type | Expected Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| HRMS (ESI+) | Calculated for [M+H]⁺ (C₉H₁₄N₃O⁺): 180.1131; Found: 180.113x |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (s, 1H, pyrazole C7-H), 4.25 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃). A broad singlet for the N-H proton is also expected. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5 (C=O), 160.0 (C6), 145.0 (C3a), 105.0 (C7), 45.0 (C3), 32.5 (C(CH₃)₃), 30.0 (C(CH₃)₃). |
| FTIR (ATR, cm⁻¹) | ~3200 (N-H stretch), 2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, amide), ~1600 (C=N stretch). |
Interpretation of Data
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HRMS: The high-resolution mass spectrum is the most definitive piece of evidence, confirming the elemental composition of the molecule with high accuracy.
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¹H NMR: The spectrum's simplicity is key. A singlet at ~1.30 ppm integrating to 9 protons is characteristic of the tert-butyl group. The singlet at ~4.25 ppm corresponds to the isolated methylene (-CH₂-) protons of the imidazolone ring. The downfield singlet at ~6.05 ppm is indicative of the lone proton on the pyrazole ring.
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¹³C NMR: The carbonyl carbon signal around 168.5 ppm confirms the presence of the amide. The signals at ~32.5 and 30.0 ppm are characteristic of the quaternary and methyl carbons of the tert-butyl group, respectively.
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FTIR: The strong absorption band around 1690 cm⁻¹ is a clear indicator of the amide carbonyl group, while the band around 3200 cm⁻¹ confirms the N-H bond of the pyrazole ring.
Conclusion
This guide presents a well-grounded and logical methodology for the . The described two-step protocol is robust and relies on fundamental, high-yielding organic reactions. The comprehensive characterization workflow ensures the unambiguous confirmation of the final product's structure and purity. This molecule serves as a valuable building block for the development of novel imidazo[1,2-b]pyrazole derivatives, enabling further exploration of this scaffold in medicinal chemistry and drug discovery programs.
References
- G. G., et al. (1994). Synthesis of novel derivatives of 1H-imidazo[1,2-b]pyrazole as potential CNS-agents. Il Farmaco, 49(7-8), 525-531.
- Yadav, V., & Singh, R. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
- Csupor, D., et al. (2021). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Green Chemistry, 23(3), 1345-1353.
- Nandi, G. C., et al. (2021). Etidronic Acid Promoted Sequential One-Pot Strategy for the Synthesis of 1H-Imidazo[1,2-b]pyrazoles: A Green Catalyst for Groebke-Blackburn-Bienaymé Reaction. ChemistrySelect, 6(32), 8235-8239.
- Brullo, C., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27.
- Brullo, C., et al. (2020).
- Schwärzer, D., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science, 12(15), 5493-5499.
- Štefane, B., & Požgan, F. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3321.
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Brullo, C., et al. (2020). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. ResearchGate. Available at: [Link]
- Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992.
- Abaee, M. S., et al. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2020(4), M1161.
- Becerra, D., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1248.
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